molecular formula C17H18ClN3O2 B4780450 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-N-PROPYLBENZAMIDE

2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-N-PROPYLBENZAMIDE

Cat. No.: B4780450
M. Wt: 331.8 g/mol
InChI Key: FIYGCVZVXHITOS-UHFFFAOYSA-N
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Description

2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-N-PROPYLBENZAMIDE is a chemical compound with a complex structure It is characterized by the presence of a chlorinated aniline group, a carbonyl group, and a propylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-N-PROPYLBENZAMIDE typically involves the reaction of 4-chloroaniline with a suitable carbonyl-containing reagent, followed by the introduction of the propylbenzamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-N-PROPYLBENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-N-PROPYLBENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-N-PROPYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular pathways to modulate biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-N-METHYLBENZAMIDE
  • 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-N-PHENYLBENZAMIDE

Uniqueness

Compared to similar compounds, 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-N-PROPYLBENZAMIDE is unique due to its specific propylbenzamide group, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of novel compounds with tailored functionalities.

Properties

IUPAC Name

2-[(4-chlorophenyl)carbamoylamino]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c1-2-11-19-16(22)14-5-3-4-6-15(14)21-17(23)20-13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYGCVZVXHITOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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